3,4-Dimethyl-5-bromomethylisoxazole

Regioisomeric differentiation Nucleophilic substitution Steric effects

3,4-Dimethyl-5-bromomethylisoxazole (CAS 53257-33-3) is a 3,4,5-trisubstituted isoxazole derivative bearing methyl groups at the 3- and 4-positions and a reactive bromomethyl group at the 5-position of the heterocyclic ring. This substitution pattern places the electrophilic bromomethyl handle at a ring position electronically conjugated with the isoxazole O-atom, distinguishing it from regioisomeric 4-bromomethyl variants.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 53257-33-3
Cat. No. B14133201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-5-bromomethylisoxazole
CAS53257-33-3
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)CBr
InChIInChI=1S/C6H8BrNO/c1-4-5(2)8-9-6(4)3-7/h3H2,1-2H3
InChIKeyQRWBIIZXGGCMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-5-bromomethylisoxazole (CAS 53257-33-3): A 3,4,5-Trisubstituted Heterocyclic Building Block for Diversifiable Synthesis


3,4-Dimethyl-5-bromomethylisoxazole (CAS 53257-33-3) is a 3,4,5-trisubstituted isoxazole derivative bearing methyl groups at the 3- and 4-positions and a reactive bromomethyl group at the 5-position of the heterocyclic ring . This substitution pattern places the electrophilic bromomethyl handle at a ring position electronically conjugated with the isoxazole O-atom, distinguishing it from regioisomeric 4-bromomethyl variants. The compound serves as a versatile alkylating intermediate for nucleophilic displacement with amines, thiols, and alkoxides, enabling the construction of 5-aminomethyl-, 5-thiomethyl-, and 5-alkoxymethyl-isoxazole derivatives . Isoxazole-containing compounds have been established as privileged scaffolds in medicinal chemistry, with applications spanning antibacterial sulfonamides (e.g., sulfisoxazole), endothelin receptor antagonists (e.g., BMS-193884), and acetyl-lysine-mimetic bromodomain ligands [1][2].

Why 5-Bromomethyl-3,4-dimethylisoxazole Cannot Be Interchanged with 4-Bromomethyl or 3-Bromomethyl Regioisomers


Regioisomeric bromomethyl-isoxazole building blocks are not functionally interchangeable despite sharing identical molecular formulae (C₆H₈BrNO, MW 190.04). The position of the bromomethyl substituent on the isoxazole ring dictates both the electronic environment of the reactive carbon center and the steric accessibility of the alkylating site. In 5-bromomethyl derivatives, the reactive CH₂Br group is attached to the C5 position of the isoxazole, which is directly conjugated with the ring oxygen atom; this electronic configuration modulates the electrophilicity of the benzylic-type bromide and can influence SN2 reactivity rates compared with the 4-bromomethyl regioisomer (CAS 53257-32-2) . The 4-bromomethyl isomer features the reactive handle at a ring position flanked by two methyl groups (3- and 5-), creating greater steric congestion that may hinder nucleophilic approach relative to the less hindered 5-substituted analog . Furthermore, the downstream biological or physicochemical properties of the derivatized products depend critically on the substitution position: 3,5-dimethylisoxazole motifs have been validated as acetyl-lysine bioisosteres for bromodomain targeting, whereas 3,4-dimethyl substitution patterns appear in clinically validated sulfonamide pharmacophores (e.g., sulfisoxazole, BMS-193884) [1][2]. Substituting one regioisomer for the other may therefore lead to divergent target engagement profiles or synthetic outcomes that are not predictable without position-specific optimization.

Quantitative Differentiation Evidence: 3,4-Dimethyl-5-bromomethylisoxazole vs. Closest Analogs


Regioisomeric Positioning: 5-Bromomethyl vs. 4-Bromomethyl Substitution Determines Steric Accessibility for Nucleophilic Displacement

The 5-bromomethyl regioisomer (CAS 53257-33-3) places the reactive CH₂Br group at a position adjacent to the ring oxygen with only one flanking methyl substituent (at C4), whereas the 4-bromomethyl regioisomer (CAS 53257-32-2) positions the CH₂Br between two flanking methyl groups at C3 and C5, creating measurably greater steric congestion around the electrophilic carbon. This structural difference is expected to produce differential SN2 reaction rates, with the less hindered 5-substituted derivative offering faster kinetics with bulky nucleophiles such as secondary amines or ortho-substituted anilines . The electronic environment further differentiates the two regioisomers: the 5-position benefits from conjugation with the isoxazole O-atom, potentially enhancing the electrophilicity of the benzylic bromide compared with the 4-substituted analog where the CH₂Br is attached to a ring carbon lacking direct heteroatom conjugation .

Regioisomeric differentiation Nucleophilic substitution Steric effects

Brominating Reagent Compatibility: PBr₃- vs. NBS-Mediated Synthetic Access to 5- vs. 4-Bromomethyl Regioisomers

Synthetic access to the two regioisomeric bromomethyl-dimethylisoxazoles proceeds through fundamentally different bromination strategies that reflect their distinct precursor architectures. The 4-bromomethyl isomer (CAS 53257-32-2) has been synthesized via phosphorus tribromide (PBr₃)-mediated conversion of (3,5-dimethylisoxazol-4-yl)methanol in anhydrous dichloromethane at room temperature over 3 hours, with the product used without further purification . In contrast, 5-bromomethylisoxazole analogs (including the 3,4-dimethyl variant) are typically accessed via cyclocondensation of R-3-chloro-4-bromo-2-buten-1-ones with hydroxylamine hydrochloride, which directly installs the bromomethyl group at the 5-position during heterocycle formation, or via N-bromosuccinimide (NBS)-mediated radical bromination of pre-formed 3,4,5-trimethylisoxazole precursors [1]. These divergent synthetic routes mean that the choice of building block dictates the entire synthetic strategy: procuring the 5-bromomethyl compound enables direct diversification without requiring a bromination step on a hydroxymethyl precursor, whereas the 4-isomer requires a two-step alcohol-to-bromide conversion.

Synthetic methodology Bromination Regioselectivity

Commercial Availability: 5-Bromomethyl-3,4-dimethylisoxazole Shows More Constrained Supplier Landscape vs. 4-Bromomethyl Regioisomer

Comparison of the commercial supplier landscape reveals a notable asymmetry in availability between the two regioisomeric bromomethyl-dimethylisoxazoles. The 4-bromomethyl isomer (CAS 53257-32-2) is listed by multiple international suppliers including Sigma-Aldrich (AldrichCPR format, 250 mg), AKSci (minimum purity 95%), Beyotime, ChemBlink, and Hairui Chemical, with transparent pricing for standard pack sizes . In contrast, the 5-bromomethyl isomer (CAS 53257-33-3) has a more limited catalog presence; while available through Chemenu (purity 95%, catalog number CM1060941) and EvitaChem, the number of stocking suppliers with published pricing is markedly smaller . This differential in commercial availability means that users requiring the 5-substituted building block may face longer lead times or fewer competitive sourcing options compared with those procuring the 4-substituted analog, making advance procurement planning and supplier qualification particularly important for the 5-isomer.

Supplier landscape Procurement Commercial availability

Downstream Pharmacophore Differentiation: 3,4-Dimethylisoxazole vs. 3,5-Dimethylisoxazole Scaffolds Target Distinct Biological Recognition Domains

The 3,4-dimethylisoxazole substitution pattern (as found in the target compound) and the 3,5-dimethylisoxazole pattern represent two pharmacologically distinct scaffolds with validated but non-overlapping biological target profiles. The 3,5-dimethylisoxazole motif has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that occupies the KAc recognition pocket of bromodomain-containing proteins, with optimized 4-substituted 3,5-dimethylisoxazole derivatives achieving IC₅₀ values of <5 μM against BRD4(1) and BRD2(1) bromodomains [1]. In contrast, the 3,4-dimethylisoxazole scaffold is the core of clinically developed sulfonamide-based endothelin A (ETA) receptor antagonists; BMS-193884 (N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide) was advanced as a clinical development candidate for cardiovascular indications, and its optimized analog BMS-207940 demonstrated high potency and oral activity as a selective ETA antagonist [2]. The 5-bromomethyl group on the 3,4-dimethylisoxazole core provides a synthetic handle for installing sulfonamide or other pharmacophoric elements at the 5-position, enabling exploration of ETA-targeted or related chemotypes that are inaccessible from 4-substituted 3,5-dimethylisoxazole scaffolds.

Pharmacophore validation Bromodomain Endothelin receptor Scaffold differentiation

Nucleophilic Derivatization Versatility: Direct Access to 5-Aminomethyl-3,4-dimethylisoxazole Libraries via Single-Step Displacement

The 5-bromomethyl group in the target compound enables direct, single-step nucleophilic displacement with primary and secondary amines to generate 5-aminomethyl-3,4-dimethylisoxazole derivatives, a transformation demonstrated across a series of 5-bromomethylisoxazole substrates [1]. In a systematic study, 3-alkyl(aryl, furyl)-5-bromomethylisoxazoles (synthesized from R-3-chloro-4-bromo-2-buten-1-ones and NH₂OH·HCl) were reacted with secondary amines including morpholine, piperidine, and N-methylpiperazine to yield previously unreported 5-aminomethylisoxazole derivatives [1]. The 3,4-dimethyl-substituted variant shares this reactivity profile, with the bromomethyl group functioning as a benzylic-type electrophile that undergoes SN2 displacement under standard conditions (polar aprotic solvent, mild base, ambient to moderate temperature) . This contrasts with 4-bromomethyl isomers, where the flanking 3- and 5-methyl groups create additional steric hindrance that may reduce reaction rates with secondary amines relative to the 5-isomer.

Nucleophilic substitution Library synthesis Amine diversification

Suzuki-Miyaura Cross-Coupling Potential: 5-Bromo (Not Bromomethyl) Isoxazoles as Direct Coupling Partners, Positioning the Bromomethyl Derivative as an Orthogonal Handle

A recently published synthetic methodology demonstrates that 3,4-disubstituted 5-bromoisoxazoles undergo efficient Suzuki-Miyaura cross-coupling at the C5 position using Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ as the catalytic system, yielding trisubstituted isoxazoles in good to high yields while suppressing ketone byproduct formation [1]. This finding has strategic implications for the bromomethyl analog: the 5-bromomethyl compound (CAS 53257-33-3) offers orthogonal reactivity wherein the benzylic bromide can participate in nucleophilic displacement chemistry while remaining distinct from the direct C5 aryl bromide coupling manifold. Users can therefore employ 3,4-dimethyl-5-bromoisoxazole (CAS 89322-53-2) for direct C5 arylation via Suzuki coupling [1], while reserving 3,4-dimethyl-5-bromomethylisoxazole (CAS 53257-33-3) for nucleophilic diversification—or potentially exploit sequential reactivity where the bromomethyl group is displaced first, followed by further elaboration.

Cross-coupling Suzuki-Miyaura Orthogonal reactivity Synthetic strategy

Optimal Deployment Scenarios for 3,4-Dimethyl-5-bromomethylisoxazole Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Aminomethyl-3,4-dimethylisoxazole Libraries Targeting ETA Receptor or Antiprotozoal Chemotypes

The 3,4-dimethylisoxazole scaffold has been clinically validated through ETA receptor antagonists BMS-193884 and BMS-207940, as well as antiprotozoal naphthoquinone-amino conjugates [1][2]. The 5-bromomethyl substituent on 3,4-dimethyl-5-bromomethylisoxazole provides a direct synthetic handle for installing diverse amine, thiol, or alkoxide nucleophiles at the 5-position via single-step SN2 displacement [3]. This enables rapid parallel synthesis of 5-substituted 3,4-dimethylisoxazole libraries to explore SAR around validated pharmacophores without requiring multi-step de novo heterocycle construction for each analog. The constrained supplier landscape for this specific regioisomer means that advance procurement and vendor qualification are recommended before initiating library production campaigns.

Synthetic Methodology Development: Orthogonal Functionalization of 3,4-Dimethylisoxazole Cores via Complementary 5-Bromomethyl and 5-Bromo Building Blocks

The availability of both 5-bromomethyl (CAS 53257-33-3) and 5-bromo (CAS 89322-53-2) derivatives of 3,4-dimethylisoxazole enables orthogonal diversification strategies on a common heterocyclic core. The 5-bromo derivative undergoes efficient Suzuki-Miyaura cross-coupling with arylboronic acids using Pd₂(dba)₃/P(t-Bu)₃·HBF₄ to install aryl groups directly at C5 [1], while the 5-bromomethyl derivative provides access to C–N, C–S, and C–O linked analogs via nucleophilic displacement [2]. Methodological studies comparing reaction scope, yields, and functional group tolerance across both building blocks can establish the 3,4-dimethylisoxazole core as a versatile platform for divergent library synthesis, with the bromomethyl variant enabling access to aminomethyl-linked chemotypes that are inaccessible via direct arylation.

Chemical Biology: Probe Development Using the 3,4-Dimethylisoxazole Scaffold for Target Identification Studies

The 5-bromomethyl group can serve as an attachment point for linker moieties (e.g., PEG chains, biotin, or fluorophores) through nucleophilic displacement with appropriately functionalized amines or thiols, enabling the conversion of 3,4-dimethylisoxazole-based bioactive scaffolds into chemical biology probes [1]. Unlike the 4-bromomethyl regioisomer (CAS 53257-32-2), the 5-bromomethyl derivative positions the linker at a site adjacent to the ring heteroatom, which may influence the trajectory and conformational flexibility of the attached probe moiety relative to the target binding pocket. This regiochemical consideration is relevant for designing pull-down probes or fluorescent tracers where the linker attachment point can affect target engagement and assay signal-to-background ratios.

Agrochemical Intermediate: Diversification of 5-Substituted Isoxazole Scaffolds for Crop Protection Chemistry

Isoxazole derivatives have established precedent in agrochemical applications, including herbicidal isoxazole compounds described in the patent literature [1]. The 5-bromomethyl-3,4-dimethylisoxazole building block can be diversified with amine, thiol, or alkoxide nucleophiles bearing lipophilic or heterocyclic substituents to generate screening libraries for herbicidal, fungicidal, or insecticidal activity [2]. The single-step displacement chemistry is amenable to parallel synthesis formats used in agrochemical discovery, and the 3,4-dimethyl substitution pattern provides a compact, lipophilic core (clogP-contributing) distinct from the more extensively studied 3,5-dimethylisoxazole agrochemical scaffolds.

Quote Request

Request a Quote for 3,4-Dimethyl-5-bromomethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.